1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The carboxamide moiety at position 4 is linked to a 2-methylcyclopenta[c]pyrazole methyl group, creating a fused bicyclic system. This structural complexity enhances rigidity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-9-14(10(2)19(3)17-9)15(21)16-8-13-11-6-5-7-12(11)18-20(13)4/h5-8H2,1-4H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWYEOZTAGXUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Potential
The pyrazole scaffold is known for its diverse pharmacological properties. Compounds containing this structure have exhibited activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been explored for its potential therapeutic applications:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation. For instance, compounds derived from pyrazole have shown inhibition rates of over 84% in carrageenan-induced paw edema models when compared to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial and Antitubercular Properties : Studies have demonstrated that certain pyrazole derivatives possess notable antimicrobial activity against various bacterial strains and exhibit effectiveness against Mycobacterium tuberculosis .
The mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest:
- Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzymatic Inhibition : Certain compounds have been identified as monoamine oxidase inhibitors (MAO-B), which could contribute to their neuroprotective effects .
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory properties of various pyrazole derivatives including the compound of interest, researchers found that specific analogs demonstrated significant inhibition of paw edema in rats. For example:
| Compound | Inhibition Rate (%) | Standard Drug Comparison |
|---|---|---|
| Compound A | 84.2% | Diclofenac (86.72%) |
| Compound B | 76% | Dexamethasone (76%) |
This study highlighted the potential of these compounds as alternatives to conventional anti-inflammatory medications .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that several compounds exhibited effective inhibition against strains such as E. coli and Bacillus subtilis, with some achieving over 90% inhibition at specific concentrations:
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound C | E. coli | 92% |
| Compound D | Bacillus subtilis | 95% |
This underscores the potential for developing new antimicrobial agents from pyrazole derivatives .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Physical and Spectroscopic Properties
Melting points and spectroscopic data highlight trends:
- Melting Points : Chlorinated analogs (e.g., 3b , mp 171–172°C) exhibit higher melting points than methylated derivatives (e.g., 3c , mp 123–125°C) due to stronger intermolecular forces . The target compound’s melting point is unreported but expected to fall between these ranges.
- NMR Signatures : The target compound’s $ ^1H $-NMR would display distinct signals for the cyclopenta[c]pyrazole protons (δ ~2.4–3.0 ppm for methyl groups) and pyrazole methyls (δ ~2.6 ppm), differing from aryl proton clusters (δ ~7.2–8.1 ppm) in 3a–3p .
Data Tables
Table 1: Structural and Physical Comparison of Selected Pyrazole Carboxamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
